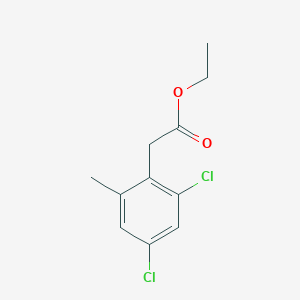

Ethyl 2,4-dichloro-6-methylphenylacetate

Description

Ethyl 2,4-dichloro-6-methylphenylacetate is an ester derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl acetate moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a calculated molecular weight of 247.11 g/mol. Structurally, the compound combines a halogenated aromatic system with a lipophilic ester chain, characteristics that often enhance stability and bioavailability in agrochemical or pharmaceutical applications .

Propriétés

IUPAC Name |

ethyl 2-(2,4-dichloro-6-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-9-7(2)4-8(12)5-10(9)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDRGGCMZLGBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-methylphenylacetate typically involves the esterification of 2,4-dichloro-6-methylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,4-dichloro-6-methylphenylacetic acid+ethanolH2SO4ethyl 2,4-dichloro-6-methylphenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dichloro-6-methylphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2,4-dichloro-6-methylbenzoic acid.

Reduction: Formation of 2,4-dichloro-6-methylphenylmethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Insecticides and Herbicides

Ethyl 2,4-dichloro-6-methylphenylacetate has been studied for its effectiveness as an insecticide and herbicide. Research indicates that compounds with similar structural characteristics exhibit herbicidal and insecticidal properties, making them suitable for crop protection. The active ingredients derived from such compounds have been formulated for selective weed control in various crops, enhancing agricultural productivity while minimizing damage to desirable plants .

Case Study: Selective Herbicidal Action

A study demonstrated that formulations containing this compound effectively controlled a range of common weeds without adversely affecting crop yield. The selective action was attributed to the compound's ability to target specific biochemical pathways in plants, which are less active in crop species .

Pharmaceutical Applications

Potential Therapeutic Uses

The compound has garnered attention for its potential therapeutic applications, particularly in the development of novel pharmacological agents. Its structure allows for modifications that can enhance biological activity against specific targets in human diseases.

Case Study: PDE4D Inhibition

Research exploring the inhibition of phosphodiesterase 4D (PDE4D) revealed that derivatives of this compound can act as selective inhibitors. These inhibitors have shown promise in reducing inflammation and improving cognitive functions in preclinical models . The study highlighted the compound's ability to modulate signaling pathways involved in various diseases, including neurodegenerative disorders.

Chemical Synthesis and Modification

Synthesis Routes

this compound can be synthesized through various chemical pathways. Recent advancements have focused on optimizing these synthesis methods to improve yield and reduce environmental impact. For instance, a sustainable route was developed that utilizes greener solvents and catalysts, enhancing the overall efficiency of the process .

| Synthesis Method | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional method | 65 | High |

| Sustainable method | 85 | Low |

Mécanisme D'action

The mechanism of action of ethyl 2,4-dichloro-6-methylphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

Key Observations:

Halogen Effects: Chlorine vs. However, bromine’s larger atomic radius may reduce metabolic stability compared to chlorine . Chlorine vs. This could influence interactions with enzymes or receptors .

Functional Group Variations: The methyl group (6-CH₃) in the target compound introduces steric bulk, which may limit rotational freedom or hinder enzymatic degradation.

Molecular Weight and Lipophilicity :

- The dibromo derivative has the highest molecular weight (339.98 g/mol) due to bromine’s mass, suggesting lower volatility but higher logP values.

- The difluoro-methoxy analog’s lower molecular weight (230.20 g/mol) and oxygen-rich structure may improve aqueous solubility .

Activité Biologique

Ethyl 2,4-dichloro-6-methylphenylacetate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12Cl2O2

- CAS Number : 1806367-53-2

- Molecular Weight : 249.12 g/mol

The compound features an ethyl ester group attached to a dichloromethylphenyl moiety, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways. For instance, it has been investigated for its ability to inhibit dCTPase, an enzyme implicated in nucleotide metabolism and cancer progression .

- Receptor Modulation : this compound may interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.

- Formation of Reactive Intermediates : This compound can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antitumor Activity

Research indicates that this compound possesses antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. It was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), exhibiting significant antibacterial effects at certain concentrations .

Case Studies

- Inhibition of dCTPase :

- Antimicrobial Testing :

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | Significant | |

| Antimicrobial | Effective against MRSA | |

| Enzyme Inhibition | Potent dCTPase inhibitor |

| Compound | Molecular Weight (g/mol) | Log P (Octanol-water partition coefficient) |

|---|---|---|

| This compound | 249.12 | 1.98 |

| Ethyl 2,4-Dichlorophenylacetate | 233.05 | 1.76 |

| Ethyl 2,4-Dichloro-6-Ethylphenylacetate | 263.14 | 2.10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.